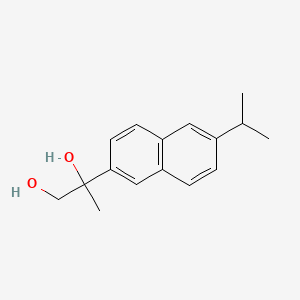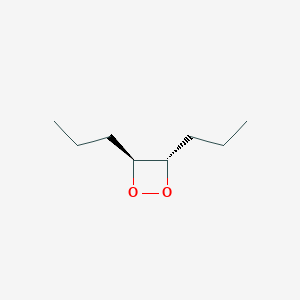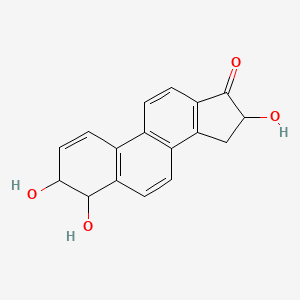
Hept-1-yn-3-yl (4-ethoxy-3,5-dimethylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hept-1-yn-3-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound features a hept-1-yn-3-yl group and a 4-ethoxy-3,5-dimethylphenyl group, making it a unique and interesting molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hept-1-yn-3-yl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of hept-1-yne with 4-ethoxy-3,5-dimethylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. A common solvent used for this reaction is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine. The reaction proceeds at room temperature and is usually complete within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Hept-1-yn-3-yl (4-ethoxy-3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Hept-1-yn-3-yl (4-ethoxy-3,5-dimethylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Hept-1-yn-3-yl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate
- Hept-3-yn-1-yl carbamate
Uniqueness
Hept-1-yn-3-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to its specific structural features, such as the hept-1-yn-3-yl group and the 4-ethoxy-3,5-dimethylphenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
84971-15-3 |
|---|---|
分子式 |
C18H25NO3 |
分子量 |
303.4 g/mol |
IUPAC名 |
hept-1-yn-3-yl N-(4-ethoxy-3,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C18H25NO3/c1-6-9-10-16(7-2)22-18(20)19-15-11-13(4)17(21-8-3)14(5)12-15/h2,11-12,16H,6,8-10H2,1,3-5H3,(H,19,20) |
InChIキー |
HCULOMPVQPHXJA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C#C)OC(=O)NC1=CC(=C(C(=C1)C)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)
![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)

![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)

![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)




